molecular formula C34H33Cl4N2O6PS B12778283 Chlorpyrifos-fenvalerate mixt. CAS No. 65272-44-8

Chlorpyrifos-fenvalerate mixt.

Cat. No.: B12778283
CAS No.: 65272-44-8
M. Wt: 770.5 g/mol
InChI Key: FKXKRUWSHHMRDQ-UHFFFAOYSA-N
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Description

Chlorpyrifos-fenvalerate mixture is a combination of two active ingredients: chlorpyrifos and fenvalerate. Chlorpyrifos is an organophosphate insecticide, acaricide, and nematicide, while fenvalerate is a synthetic pyrethroid insecticide. This mixture is commonly used in agriculture to control a wide range of pests due to its broad-spectrum activity and synergistic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpyrifos: is synthesized through a multi-step process involving the reaction of 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate. The reaction is typically carried out in the presence of a base such as sodium hydroxide, and the product is purified through distillation or recrystallization.

Fenvalerate: is synthesized by reacting 2-(4-chlorophenyl)-3-methylbutyronitrile with cyano(3-phenoxyphenyl)methyl acetate in the presence of a base such as sodium methoxide. The reaction mixture is then subjected to hydrolysis and esterification to yield fenvalerate.

Industrial Production Methods

In industrial settings, the production of chlorpyrifos and fenvalerate involves large-scale chemical reactors and continuous processing techniques. The raw materials are fed into the reactors, and the reactions are carefully controlled to optimize yield and purity. The final products are then formulated into various pesticide formulations, such as emulsifiable concentrates and wettable powders.

Chemical Reactions Analysis

Types of Reactions

Chlorpyrifos: undergoes hydrolysis, oxidation, and photodegradation. Hydrolysis occurs in the presence of water, leading to the formation of 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid. Oxidation can occur in the presence of strong oxidizing agents, resulting in the formation of chlorpyrifos oxon.

Fenvalerate: undergoes hydrolysis and photodegradation. Hydrolysis leads to the formation of 3-phenoxybenzoic acid and 2-(4-chlorophenyl)-3-methylbutyric acid. Photodegradation occurs under UV light, resulting in the breakdown of the fenvalerate molecule into various smaller fragments.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate

    Photodegradation: UV light exposure

Major Products Formed

    Chlorpyrifos: 3,5,6-trichloro-2-pyridinol, diethyl phosphorothioic acid, chlorpyrifos oxon

    Fenvalerate: 3-phenoxybenzoic acid, 2-(4-chlorophenyl)-3-methylbutyric acid

Mechanism of Action

Chlorpyrifos: acts by inhibiting acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission and ultimately resulting in the paralysis and death of the pest .

Fenvalerate: works by disrupting the normal functioning of the sodium channels in the nerve cells of insects. This disruption leads to prolonged nerve excitation, paralysis, and death of the pest .

Comparison with Similar Compounds

Chlorpyrifos: is similar to other organophosphate insecticides such as malathion and diazinon. chlorpyrifos is more persistent in the environment and has a broader spectrum of activity .

Fenvalerate: is similar to other synthetic pyrethroids such as permethrin and cypermethrin. Fenvalerate is known for its high potency and long-lasting residual activity .

Conclusion

The chlorpyrifos-fenvalerate mixture is a powerful combination used in pest control due to its broad-spectrum activity and synergistic effects. Its preparation involves complex synthetic routes and industrial production methods. The compound undergoes various chemical reactions, and its mechanism of action involves targeting the nervous system of pests. It has numerous scientific research applications and is compared with similar compounds for its unique properties.

Properties

CAS No.

65272-44-8

Molecular Formula

C34H33Cl4N2O6PS

Molecular Weight

770.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane

InChI

InChI=1S/C25H22ClNO3.C9H11Cl3NO3PS/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-15,17,23-24H,1-2H3;5H,3-4H2,1-2H3

InChI Key

FKXKRUWSHHMRDQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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